molecular formula C7H2ClF2NS B6342726 2-Chloro-4,7-difluorobenzo[d]thiazole CAS No. 1177320-67-0

2-Chloro-4,7-difluorobenzo[d]thiazole

Cat. No.: B6342726
CAS No.: 1177320-67-0
M. Wt: 205.61 g/mol
InChI Key: YFFVYUGQFUQXNZ-UHFFFAOYSA-N
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Description

2-Chloro-4,7-difluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2ClF2NS and a molecular weight of 205.62 . It is used in research and development .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4,7-difluoro-1,3-benzothiazole . The InChI code is 1S/C7H2ClF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H .


Physical and Chemical Properties Analysis

The compound is a white to yellow solid or colorless to yellow liquid .

Scientific Research Applications

Synthesis and Structural Studies

A novel class of benzothiazole Schiff bases and their Cu(II) complexes have been synthesized, showing significant DNA binding and cleavage capabilities, suggesting their potential in biologically relevant interactions and antimicrobial activities. These complexes exhibit a square planar geometry and act as good intercalators with DNA, which could be leveraged in the design of new therapeutic agents or biological probes (Tejaswi et al., 2016).

Photovoltaic Applications

Research on 5,6-difluorobenzo[c][1,2,5]thiadiazole-based conjugated donor–acceptor polymers has highlighted the impact of fluorine substitutions on the material and photovoltaic properties of these compounds. The presence of fluorine atoms and branched alkyl chains improves π–π stacking, leading to enhanced power conversion efficiency in bulk heterojunction solar cells. This highlights the potential of such fluorinated benzothiazoles in improving the performance of solar cell technologies (Wang et al., 2013).

Chemical Synthesis

The synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline has been optimized, showing a significant yield and purity, indicating the potential of such compounds in various chemical syntheses and the production of intermediates for further pharmaceutical or chemical applications (Hao-yu, 2011).

Analytical Chemistry

A method using liquid chromatography for determining 2-chloro-4,5-difluorobenzoic acid and related impurities has been developed, showcasing the importance of such compounds in analytical chemistry for purity assessment and quality control in chemical manufacturing processes (Elrod et al., 1993).

Properties

IUPAC Name

2-chloro-4,7-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFVYUGQFUQXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670530
Record name 2-Chloro-4,7-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177320-67-0
Record name 2-Chloro-4,7-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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